
Mercury(I) nitrate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(I) nitrate dihydrate, also known as mercurous nitrate dihydrate, is an inorganic compound with the chemical formula Hg₂(NO₃)₂·2H₂O. It is a colorless crystalline solid that is slightly soluble in water and reacts with it. This compound is primarily used as a precursor to other mercury(I) compounds and has applications in various chemical processes.
Vorbereitungsmethoden
Mercury(I) nitrate dihydrate can be synthesized by reacting elemental mercury with dilute nitric acid. The reaction must be carefully controlled to avoid the formation of mercury(II) nitrate, which occurs with concentrated nitric acid. The reaction is as follows:
[ 2Hg + 2HNO₃ + 2H₂O \rightarrow Hg₂(NO₃)₂·2H₂O + H₂ ]
In industrial settings, the production of this compound involves similar methods but on a larger scale, ensuring the purity and consistency of the product.
Analyse Chemischer Reaktionen
Mercury(I) nitrate dihydrate undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to mercury(II) nitrate in the presence of strong oxidizing agents.
Reduction: It acts as a reducing agent and can be oxidized upon contact with air.
Disproportionation: When heated or exposed to light, this compound undergoes disproportionation to form elemental mercury and mercury(II) nitrate[ Hg₂(NO₃)₂ \rightarrow Hg + Hg(NO₃)₂ ]
Common reagents used in these reactions include nitric acid and other oxidizing or reducing agents. The major products formed from these reactions are elemental mercury and mercury(II) nitrate.
Wissenschaftliche Forschungsanwendungen
Mercury(I) nitrate dihydrate has several scientific research applications:
Chemistry: It is used as a catalyst for the oxidation of aromatic methyl groups to aldehydes and carboxylic acids.
Biology: Its reducing properties are utilized in various biological assays and experiments.
Medicine: Historically, mercury compounds have been used in medicine, although their use has declined due to toxicity concerns.
Wirkmechanismus
The mechanism of action of mercury(I) nitrate dihydrate involves its ability to act as a reducing agent. It can donate electrons to other substances, thereby reducing them while itself being oxidized. This property is utilized in various chemical reactions and processes. The molecular targets and pathways involved include interactions with other chemical species that can accept electrons.
Vergleich Mit ähnlichen Verbindungen
Mercury(I) nitrate dihydrate can be compared with other mercury(I) compounds such as:
Mercury(I) chloride (Hg₂Cl₂):
Mercury(I) bromide (Hg₂Br₂): Used in analytical chemistry and has similar chemical behavior.
Mercury(I) iodide (Hg₂I₂): Known for its use in chemical synthesis and analysis.
This compound is unique due to its specific nitrate anion, which imparts different reactivity and solubility properties compared to other mercury(I) halides.
Eigenschaften
Molekularformel |
H4HgNO5 |
|---|---|
Molekulargewicht |
298.63 g/mol |
IUPAC-Name |
mercury(1+);nitrate;dihydrate |
InChI |
InChI=1S/Hg.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+1;-1;; |
InChI-Schlüssel |
ATCUIRAXLLLAAL-UHFFFAOYSA-N |
Kanonische SMILES |
[N+](=O)([O-])[O-].O.O.[Hg+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B15129174.png)
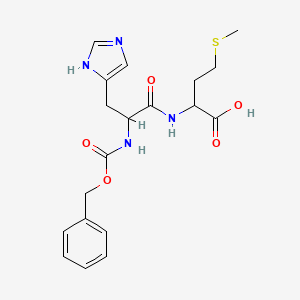
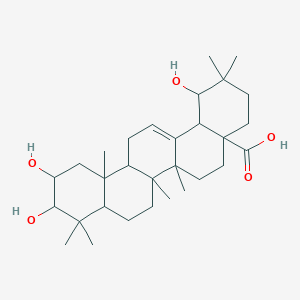
![[2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15129212.png)
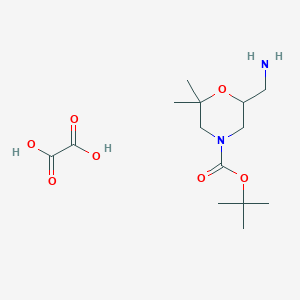
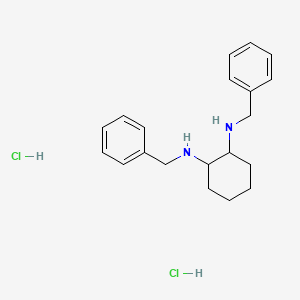
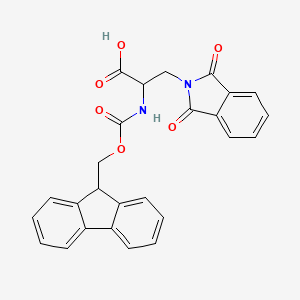
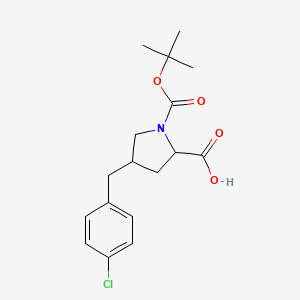

![6-[({6-[(Acetyloxy)methyl]-3,4-dihydroxy-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)methyl]-3,4,5-trihydroxyoxan-2-yl 10-[(4,5-dihydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129234.png)



